[4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H8BF3O5S. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and trifluoromethoxy groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid or boronate ester reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methanesulfonyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, [4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of [4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This is followed by transmetalation and reductive elimination steps, resulting in the formation of the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methanesulfonyl and trifluoromethoxy groups, making it less reactive in certain conditions.
4-Trifluoromethylphenylboronic Acid: Similar in structure but lacks the methanesulfonyl group.
4-Methanesulfonylphenylboronic Acid: Similar but lacks the trifluoromethoxy group.
Uniqueness
The presence of both methanesulfonyl and trifluoromethoxy groups in [4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in synthetic organic chemistry .
Properties
IUPAC Name |
[4-methylsulfonyl-3-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O5S/c1-18(15,16)7-3-2-5(9(13)14)4-6(7)17-8(10,11)12/h2-4,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVITEUTVDETOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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